6-Bromothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the class of thienopyrimidines. It features a bromine atom at the sixth position of the thieno ring and a carbonyl group at the fourth position of the pyrimidine moiety. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized through various chemical reactions involving thieno and pyrimidine derivatives. It may also be found in specific pharmaceutical formulations or as an intermediate in the synthesis of other biologically active molecules.
6-Bromothieno[3,2-d]pyrimidin-4(3H)-one is classified as a thienopyrimidine. This classification is based on its structural features, which include both a thieno ring and a pyrimidine ring fused together.
The synthesis of 6-Bromothieno[3,2-d]pyrimidin-4(3H)-one can be achieved through several methods, including:
The molecular structure of 6-Bromothieno[3,2-d]pyrimidin-4(3H)-one can be represented as follows:
The compound exhibits specific structural features such as:
6-Bromothieno[3,2-d]pyrimidin-4(3H)-one can participate in various chemical reactions:
The mechanism of action for 6-Bromothieno[3,2-d]pyrimidin-4(3H)-one is primarily related to its interactions with biological targets:
Studies indicate that compounds in this class may exhibit anticancer, antibacterial, or antifungal activities, although specific data on this compound's mechanism remains limited.
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly employed to confirm the structure and purity of synthesized compounds.
6-Bromothieno[3,2-d]pyrimidin-4(3H)-one has potential applications in:
Thienopyrimidines represent a privileged scaffold in medicinal chemistry, characterized by the fusion of thiophene and pyrimidine rings. This bicyclic system exhibits remarkable structural similarity to purine bases, enabling versatile interactions with biological targets. Among its derivatives, 6-Bromothieno[3,2-d]pyrimidin-4(3H)-one (CAS: 215927-36-9; Molecular Formula: C₆H₃BrN₂OS; MW: 231.07 g/mol) has emerged as a synthetically valuable and pharmacologically significant intermediate. This compound features a reactive bromine atom at the C6 position and a lactam functionality at N4, conferring dual functionality for structural diversification. Its chemical identity is summarized below:
Table 1: Key Identifiers of 6-Bromothieno[3,2-d]pyrimidin-4(3H)-one
Property | Value |
---|---|
CAS Registry Number | 215927-36-9 |
Molecular Formula | C₆H₃BrN₂OS |
Molecular Weight | 231.07 g/mol |
SMILES Notation | O=C1C2=C(C=C(Br)S2)N=CN1 |
Storage Conditions | Sealed, dry, 2-8°C |
Hazard Statements (GHS) | H302 (Harmful if swallowed) |
The exploration of thienopyrimidines in drug discovery accelerated in the late 20th century, driven by their structural analogy to biologically active purines. Early research focused on their potential as nucleotide mimetics, exploiting their ability to interact with enzymes involved in nucleic acid metabolism [1]. Three primary isomers—thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine—were systematically investigated, with the [3,2-d] isomer gaining prominence due to its synthetic accessibility and favorable electronic properties. The scaffold's versatility was demonstrated by the approval of Relugolix (a thieno[2,3-d]pyrimidine derivative) as a gonadotropin-releasing hormone antagonist, validating the core structure for therapeutic applications [1].
Significant milestones in thienopyrimidine development include their application as epidermal growth factor receptor (EGFR) inhibitors for oncology. Bugge et al. demonstrated that 6-aryl-N-(1-arylethyl)thienopyrimidin-4-amines exhibited equipotent activity to Erlotinib in enzymatic assays, establishing structure-activity relationships critical for kinase inhibitor optimization [5]. Concurrently, thienopyrimidines emerged as potent phosphoinositide 3-kinase (PI3K) inhibitors, with compounds like Pictilisib advancing to clinical trials. These derivatives exploited the scaffold's capacity to occupy the ATP-binding pocket of PI3K isoforms, demonstrating nanomolar inhibitory activity in enzymatic and cellular assays . The historical trajectory underscores a shift from broad-spectrum anti-infectives to targeted therapies, particularly in oncology and metabolic diseases.
Table 2: Milestones in Thienopyrimidine-Based Drug Development
Era | Therapeutic Focus | Key Derivatives | Significance |
---|---|---|---|
1990s-2000s | Anti-infectives | Broad-spectrum thienopyrimidines | Antibacterial/antiviral activities [1] |
2000s-2010s | Kinase Inhibitors | EGFR/PI3K inhibitors (e.g., Pictilisib) | Targeted cancer therapy [5] |
2010s-Present | Diverse Targets | Covalent inhibitors, Dual-target agents | Addressing resistance, improving selectivity [10] |
The introduction of a bromine atom at the C6 position of thieno[3,2-d]pyrimidin-4(3H)-one profoundly impacts its chemical behavior and biological interactions. Sterically, the bromine atom occupies a peripheral position in the bicyclic system, minimally perturbing the hydrogen-bonding capacity of the N3 and carbonyl oxygen at C4. Electronically, it acts as a moderate electron-withdrawing group, enhancing the electrophilic character of the pyrimidine ring and facilitating nucleophilic displacement reactions [9]. This halogen serves as a versatile synthetic handle for transition metal-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings, enabling the introduction of diverse aryl, heteroaryl, and alkenyl substituents critical for pharmacophore development [9].
In kinase inhibitor design, the C6 position frequently occupies a hydrophobic region adjacent to the ATP-binding cleft. Bromine substitution provides an optimal molecular footprint for this cavity, as evidenced in EGFR inhibitors where 6-bromo derivatives demonstrated enhanced potency compared to unsubstituted analogues. The atom's polarizability also facilitates halogen bonding interactions with carbonyl oxygens or backbone amides in target proteins, contributing to binding affinity and selectivity [5]. This dual role—synthetic versatility and target engagement—makes 6-bromothieno[3,2-d]pyrimidin-4(3H)-one an indispensable building block in medicinal chemistry.
As a synthetic intermediate, 6-bromothieno[3,2-d]pyrimidin-4(3H)-one serves as a linchpin for accessing complex molecular architectures. Its preparation typically follows the Gewald reaction pathway, where methyl cyanoacetate reacts with 1,4-dithiane-2,5-diol under thermal or microwave conditions to form 2-aminothiophene-3-carboxylate intermediates. Subsequent cyclization with formamide yields the thienopyrimidinone core, followed by regioselective bromination at C6 using bromine in acetic acid [9]. Alternative routes involve cyclocondensation of 5-bromo-2-aminothiophene-3-carboxylates with formamide or urea derivatives under acidic conditions [1].
The compound's reactivity profile enables three key transformations:
Table 3: Synthetic Applications of 6-Bromothieno[3,2-d]pyrimidin-4(3H)-one
Reaction Type | Conditions | Products | Application |
---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O | 6-Aryl/heteroaryl derivatives | Kinase inhibitor cores [9] |
N-Alkylation | K₂CO₃, alkyl halide, DMF | N3-substituted analogues | Solubility modulation [5] |
Chlorination | POCl₃, reflux | 4-Chloro-6-bromothienopyrimidine | Intermediate for C4 amination [9] |
Despite its utility, regioselectivity challenges emerge when both bromine and chlorine are present (e.g., in 4,6-dihalo derivatives). Computational studies indicate that C6 demonstrates higher electrophilicity than C4 in these systems, attributed to the electron-withdrawing effect of the thiophene sulfur. This electronic bias allows sequential functionalization—C6 first via cross-coupling, followed by C4 displacement—providing a rational strategy for synthesizing disubstituted thienopyrimidines with controlled substitution patterns [9]. The compound's multifaceted reactivity solidifies its role as a cornerstone in constructing pharmacologically active heterocycles.
Listed Compounds in Article:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1